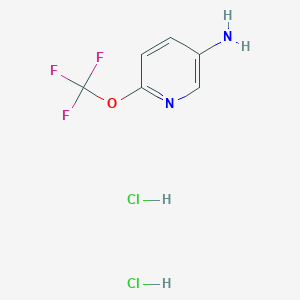

6-(Trifluoromethoxy)pyridin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

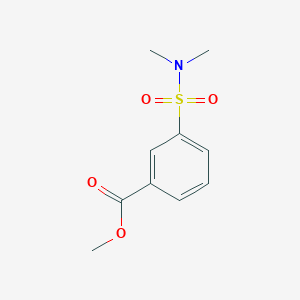

“6-(Trifluoromethoxy)pyridin-3-amine dihydrochloride” is a chemical compound with the formula C6H5F3N2O・2HCl . It is used in various research and development applications .

Molecular Structure Analysis

The molecular weight of “this compound” is 251.03 . The InChI code for this compound is 1S/C6H5F3N2O/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H,10H2 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Lanthanide Podates Synthesis : Renaud et al. (1999) explored the synthesis of lanthanide podates using unsymmetrical tridentate pyridine-2,6-dicarboxamide binding units, connected to a tris(2-(N-methyl)aminoethyl)amine tripod. This research contributes to the understanding of lanthanide complex formation and stability, which is crucial in various applications including catalysis and material science (Renaud et al., 1999).

Catalytic Applications : Karimian and Tajik (2014) reported a green and efficient method for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate as a catalyst. This work highlights the role of such compounds in facilitating chemical reactions, which is vital in pharmaceutical and industrial chemistry (Karimian & Tajik, 2014).

Gas Separation Applications : Fang, Kita, and Okamoto (2000) investigated the use of hyperbranched polyimides, prepared by polymerization of a triamine monomer with dianhydride monomers, for gas separation. The involvement of pyridine derivatives in the synthesis of these polymers is crucial for developing materials with specific gas permeability and selectivity (Fang, Kita, & Okamoto, 2000).

Ruthenium Complexes for Proton-Coupled Electron Transfer : Kojima, Hayashi, and Matsuda (2004) synthesized Ruthenium(II) complexes using tris(2-pyridylemthyl)amine derivatives. These complexes are significant for their potential in proton-coupled electron transfer, a process that is fundamental in various chemical and biological systems (Kojima, Hayashi, & Matsuda, 2004).

Valence Tautomerism in Cobalt-Dioxolene Complexes : Gransbury et al. (2019) conducted a density functional theory (DFT) study on cobalt-dioxolene complexes, predicting the occurrence of valence tautomerism. This research is crucial in understanding the electronic properties of metal complexes and their potential applications in materials science (Gransbury et al., 2019).

Safety and Hazards

The safety data sheet for this compound indicates that it may cause skin and eye irritation . In case of inhalation, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell .

Propriétés

IUPAC Name |

6-(trifluoromethoxy)pyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-2-1-4(10)3-11-5;;/h1-3H,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPRHWSBBJLFPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)OC(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

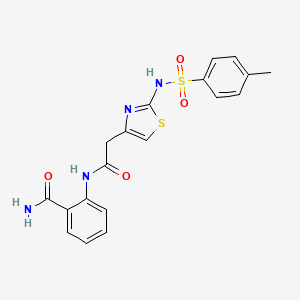

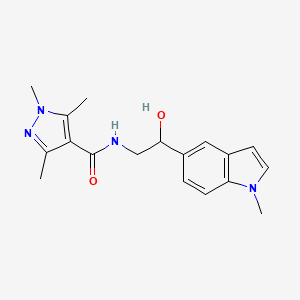

![N-(3-(dimethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929937.png)

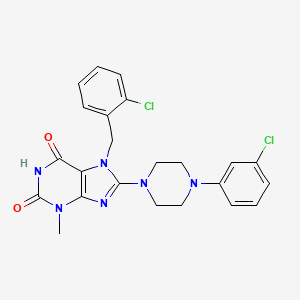

![8-methyl-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2929938.png)

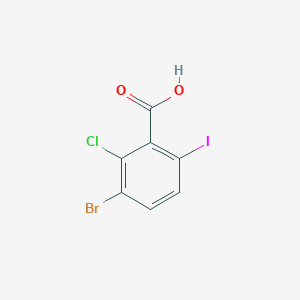

![2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2929943.png)

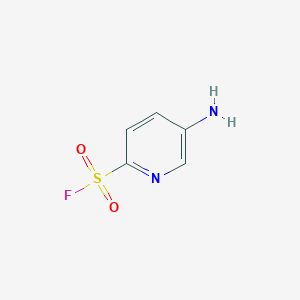

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)

![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)